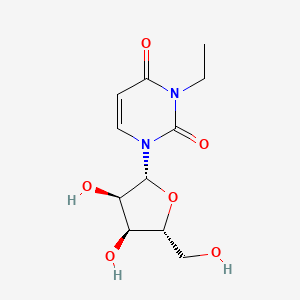![molecular formula C23H31ClFN5O5S2 B14694165 4-[4-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid CAS No. 31368-56-6](/img/structure/B14694165.png)
4-[4-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid is a complex organic compound with significant applications in various fields. This compound features a triazine ring, which is known for its stability and versatility in chemical reactions. The presence of multiple functional groups, including chloro, amino, and sulfonyl fluoride, makes it a valuable intermediate in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid involves multiple steps:
Formation of the Triazine Ring: The triazine ring is typically synthesized through the reaction of cyanuric chloride with appropriate amines under controlled conditions.
Introduction of the Chloro Group: The chloro group is introduced via chlorination reactions, often using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Phenyl and Butyl Groups: These groups are attached through nucleophilic substitution reactions, where the triazine ring reacts with phenyl and butyl derivatives.
Sulfonyl Fluoride Addition: The sulfonyl fluoride group is introduced using sulfonyl fluoride reagents under mild conditions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized for high yield and purity, often involving catalysts and controlled temperature and pressure .
Análisis De Reacciones Químicas
Types of Reactions
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols are employed under basic or neutral conditions.
Major Products
The major products formed from these reactions include substituted triazines, sulfonamides, and various derivatives with modified functional groups .
Aplicaciones Científicas De Investigación
4-[4-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with molecular targets through its functional groups:
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-4,6-diamino-1,3,5-triazine: A simpler triazine derivative with similar reactivity but fewer functional groups.
Atrazine: A widely used herbicide with a triazine core, known for its environmental persistence.
Simazine: Another herbicide with a triazine structure, used for weed control.
Uniqueness
4-[4-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid is unique due to its combination of functional groups, providing a versatile platform for chemical modifications and applications in various fields .
Propiedades
Número CAS |
31368-56-6 |
|---|---|
Fórmula molecular |
C23H31ClFN5O5S2 |
Peso molecular |
576.1 g/mol |
Nombre IUPAC |
4-[4-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid |
InChI |
InChI=1S/C21H25ClFN5O2S.C2H6O3S/c1-21(2)27-19(24)26-20(25)28(21)16-10-9-15(18(22)13-16)6-4-3-5-14-7-11-17(12-8-14)31(23,29)30;1-2-6(3,4)5/h7-13H,3-6H2,1-2H3,(H4,24,25,26,27);2H2,1H3,(H,3,4,5) |
Clave InChI |
GHBCEECNIZMRMK-UHFFFAOYSA-N |
SMILES canónico |
CCS(=O)(=O)O.CC1(N=C(N=C(N1C2=CC(=C(C=C2)CCCCC3=CC=C(C=C3)S(=O)(=O)F)Cl)N)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


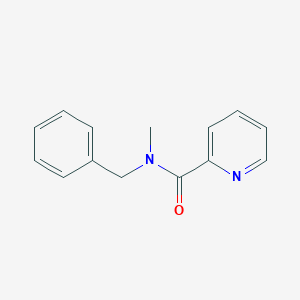
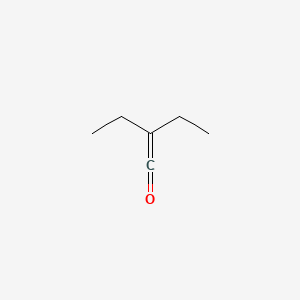
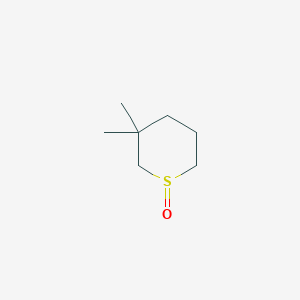
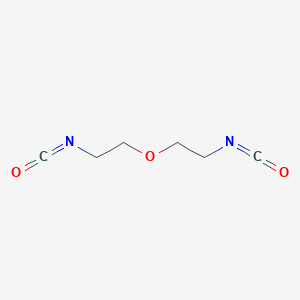

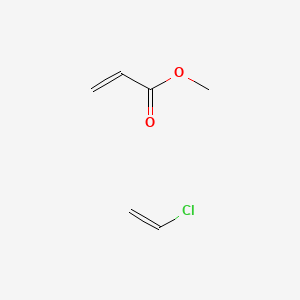
![ethyl N-(7-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaen-2-yl)carbamate](/img/structure/B14694128.png)
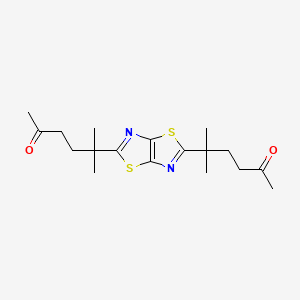
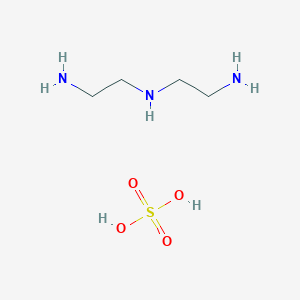
![1-Phenylnaphtho[2,1-b]furan](/img/structure/B14694148.png)
![1H-4,11-Epoxypyrrolo[3,4-b]phenazine-1,3(2H)-dione](/img/structure/B14694155.png)
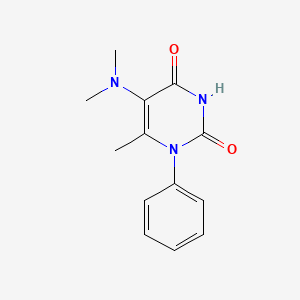
![3,4-Dimethyl-6-[2-(pyridin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14694162.png)
